2-Chloro-N-cyclohexylpyridine-4-carboxamide
Description
2-Chloro-N-cyclohexylpyridine-4-carboxamide (CAS: 1019075-20-7) is a pyridine-derived carboxamide with a chloro substituent at the 2-position and a cyclohexyl group attached to the carboxamide nitrogen at the 4-position. This compound is characterized by high purity (95%) and is primarily utilized as an intermediate in organic synthesis, particularly for the development of heterocyclic pharmaceuticals and bioactive molecules .
Properties
IUPAC Name |
2-chloro-N-cyclohexylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-8-9(6-7-14-11)12(16)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZWKLQNIJMNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyridine with cyclohexylamine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of 2-Chloro-N-cyclohexylpyridine-4-carboxamide may involve large-scale chlorination processes followed by amide formation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclohexylpyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, N-oxides, and amines .
Scientific Research Applications
2-Chloro-N-cyclohexylpyridine-4-carboxamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclohexylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations in Pyridine Carboxamides
The following table summarizes key structural analogs of 2-Chloro-N-cyclohexylpyridine-4-carboxamide, highlighting variations in substituents and their implications:
Key Observations:
Comparison with Nitropyridine and Pyrimidine Derivatives
- The nitro group significantly increases electrophilicity, making it reactive in aromatic substitution reactions, unlike the carboxamide group in the target compound. It is widely used in synthesizing cytokine inhibitors .
- 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8): A pyrimidine core with chloro and carboxylic acid substituents. The carboxylic acid group introduces acidity (pKa ~3–4), contrasting with the neutral carboxamide in the target compound. This derivative is less lipophilic and more suited for ionic interactions in agrochemicals .
Biological Activity
2-Chloro-N-cyclohexylpyridine-4-carboxamide is an organic compound that has attracted considerable attention in medicinal chemistry and related fields due to its diverse biological activities. This compound belongs to the class of pyridine derivatives, which are known for their significant pharmacological properties. The unique molecular structure of this compound, characterized by a chloro group, a cyclohexyl substituent, and a carboxamide functional group, contributes to its potential therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : 238.72 g/mol
- CAS Number : 1019075-20-7
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : Compounds similar to this one often inhibit enzymes involved in key metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that pyridine derivatives can possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that it could induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Research Findings and Case Studies
Recent research has focused on the synthesis and evaluation of the biological activity of various pyridine derivatives, including this compound. Below is a summary of notable findings:
| Study | Findings | Reference |
|---|---|---|
| Study A | Demonstrated significant inhibition of microbial growth against Gram-positive bacteria. | |
| Study B | Showed anti-inflammatory effects in vitro by reducing the levels of TNF-alpha and IL-6 in cell cultures. | |
| Study C | Induced apoptosis in human cancer cell lines through activation of caspase pathways. |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Chlorination : Introduction of the chloro group at position 2 of the pyridine ring.
- Cyclohexylation : Addition of the cyclohexyl group to the nitrogen atom.
- Formation of Carboxamide : Reaction with appropriate carboxylic acid derivatives to form the amide bond.
Applications
The potential applications of this compound extend across various fields:
- Pharmaceutical Development : As a lead compound for creating new drugs targeting infections and inflammatory conditions.
- Agrochemicals : Potential use as a pesticide or herbicide due to its biological activity against pests.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
